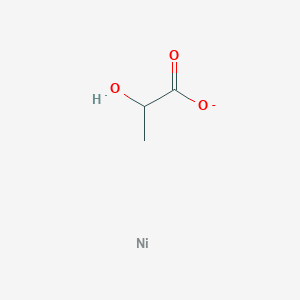

Nickel lactate tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxypropanoate;nickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Ni/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOCIEQUCNIEIA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NiO3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657603 | |

| Record name | 2-hydroxypropanoate;nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59836-85-0 | |

| Record name | 2-hydroxypropanoate;nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"thermal decomposition pathway of nickel lactate tetrahydrate"

This technical guide provides a rigorous analysis of the thermal decomposition pathway of nickel lactate tetrahydrate (

Technical Whitepaper | Version 1.0

Executive Summary

This compound is a critical coordination compound used as a precursor for the sol-gel and thermal synthesis of stoichiometric nickel oxide (NiO). Its thermal decomposition is a multi-stage process governed by dehydration kinetics followed by ligand degradation. Understanding this pathway is essential for controlling the morphology, crystallinity, and surface area of the resulting NiO nanostructures. This guide details the reaction stoichiometry, kinetic models, and experimental protocols required to validate the decomposition mechanism.

Physicochemical Characterization

Before thermal treatment, the precursor must be defined. Nickel(II) lactate tetrahydrate consists of a central

-

Formula:

-

Molecular Weight:

-

Appearance: Green crystalline powder

-

Solubility: Highly soluble in water; sparingly soluble in ethanol.

Thermal Decomposition Mechanism

The decomposition profile typically exhibits three distinct mass-loss stages when analyzed via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in an air atmosphere.

Stage I: Dehydration ( )

The first stage involves the removal of the four water molecules of crystallization. This often occurs in overlapping steps or a single broad endothermic event depending on the heating rate.

-

Reaction:

-

Theoretical Mass Loss: 23.3%

-

Mechanistic Insight: The removal of outer-sphere water occurs first (

), followed by the more tightly bound inner-sphere coordination water.

Stage II: Anhydrous Ligand Decomposition ( )

The anhydrous nickel lactate undergoes oxidative degradation. The lactate ligand (

-

Reaction (Simplified):

-

Observation: A sharp exothermic peak in DSC indicates the combustion of the organic moiety.

-

Intermediate Species: Transient formation of nickel carbonate (

) or basic carbonates may occur but rapidly decompose at these temperatures.

Stage III: Phase Crystallization ( )

Above

Quantitative Data Summary (Theoretical vs. Typical Experimental)

| Decomposition Stage | Temp. Range ( | Theoretical Mass Loss (%) | Description |

| Dehydration | 80 - 160 | 23.33% | Loss of |

| Ligand Oxidation | 230 - 350 | 52.45% | Loss of organic ligand ( |

| Residue (NiO) | > 400 | (Residual Mass: 24.22%) | Formation of stoichiometric NiO |

Visualized Pathways

The following diagrams illustrate the chemical transformation and the experimental workflow required to validate it.

Diagram 1: Reaction Pathway Flowchart

Caption: Step-wise thermal degradation from hydrated precursor to crystalline nickel oxide.

Diagram 2: Experimental Validation Workflow

Caption: Workflow for validating thermal stability and decomposition kinetics.

Kinetic Analysis Framework

To ensure scientific rigor, the decomposition kinetics should not be assumed but calculated using isoconversional methods. This allows for the determination of the Activation Energy (

Recommended Protocol:

-

Data Collection: Perform TGA at multiple heating rates (

). -

Isoconversional Method (Flynn-Wall-Ozawa): Plot

vs. -

Model Fitting: Use the Coats-Redfern method to determine the reaction mechanism (e.g.,

Nucleation or

Typical Kinetic Values (Reference Range):

-

Dehydration

: ~50–80 kJ/mol (Diffusion controlled). -

Decomposition

: ~110–160 kJ/mol (Chemical reaction controlled).

Experimental Protocol for Validation

Objective: Synthesize NiO nanoparticles via the nickel lactate route.

-

Precursor Preparation:

-

Dissolve stoichiometric Nickel Carbonate (

) in dilute Lactic Acid ( -

Evaporate solvent to obtain green crystals of this compound.

-

Recrystallize from ethanol/water to ensure purity.

-

-

Thermal Treatment:

-

Load 10–15 mg of sample into an Alumina (

) crucible. -

Heat from

to

-

-

Characterization:

-

Analyze the residue via Powder X-Ray Diffraction (XRD) to confirm the cubic NiO phase (JCPDS Card No. 47-1049).

-

References

-

Thermal Decomposition of Nickel Carboxylates: Study on the thermal behavior of nickel acetate and related carboxylates, establishing the general decomposition temperature range (238–250°C). Source: ResearchGate.[1]

-

Kinetics of Nickel Salt Decomposition: Detailed kinetic analysis methodologies (FWO, Friedman) applied to nickel oxalate/sulfate, applicable to lactate. Source: ResearchGate.[1]

-

Synthesis of NiO Nanoparticles via Precursors: Methodologies for using organic precursors like nickel lactate/octanoate for controlled NiO synthesis. Source: ResearchGate.[1]

Sources

An In-Depth Technical Guide to the Solubility of Nickel Lactate Tetrahydrate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of nickel lactate tetrahydrate in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple recitation of data, offering insights into the underlying principles of solubility and providing robust methodologies for its experimental determination.

Introduction: The Critical Role of Solubility in Scientific Applications

Nickel lactate, particularly in its tetrahydrate form, is a compound of growing interest in various fields, including catalysis, materials science, and as a potential precursor in pharmaceutical synthesis.[1][2][3][4] Understanding its solubility in organic solvents is paramount for its effective application. Solubility dictates the choice of reaction media, influences crystallization processes, and is a critical parameter in formulation development. A thorough grasp of the solubility profile of this compound enables researchers to design more efficient synthetic routes, control particle size and morphology in material fabrication, and develop effective delivery systems for potential therapeutic agents. This guide will provide the foundational knowledge and practical protocols to empower scientists to confidently work with this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, several key characteristics govern its interaction with organic solvents.

| Property | Value/Description | Relevance to Solubility |

| Molecular Formula | C₆H₁₀NiO₆·4H₂O | The presence of lactate and water ligands influences polarity and hydrogen bonding. |

| Molar Mass | 296.88 g/mol | Affects the mass-to-volume relationships in solubility measurements. |

| Appearance | Green crystalline solid | The crystalline nature implies that energy is required to overcome the lattice energy for dissolution. |

| Coordination Geometry | Nickel(II) ion coordinated to lactate and water molecules. | The coordination sphere dictates the accessibility of the nickel ion and the overall polarity of the complex. |

| Hydrogen Bond Donors/Acceptors | The lactate ligand has hydroxyl and carboxyl groups, and the water molecules are excellent hydrogen bond donors and acceptors.[5] | This extensive hydrogen bonding capability suggests a preference for polar, protic solvents. |

| Polarity | The molecule possesses significant polarity due to the ionic nature of the nickel-lactate bond and the presence of polar functional groups. | Following the "like dissolves like" principle, polar solvents are expected to be more effective.[6][7] |

The lactate anion itself is a chiral molecule with a hydroxyl group and a carboxylate group, both of which can participate in hydrogen bonding. The four water molecules of hydration further enhance the compound's polar nature and its ability to form hydrogen bonds.

A Theoretical Framework for Predicting Solubility

While empirical determination is the gold standard, theoretical models can provide valuable predictive insights into solubility, guiding solvent selection and experimental design.

The Principle of "Like Dissolves Like"

This fundamental principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its high polarity and capacity for hydrogen bonding suggest that it will be most soluble in polar solvents, particularly those that can also engage in hydrogen bonding. Conversely, it is expected to have very low solubility in nonpolar, aprotic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters.[8][9] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the formation of hydrogen bonds.

Every solvent and solute can be assigned a set of these three parameters. The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space is a measure of their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Factors Influencing the Solubility of this compound

Several external factors can significantly influence the solubility of this compound in a given organic solvent.

-

Temperature: For most solid solutes, solubility increases with increasing temperature.[7][10] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy. However, the effect of temperature should be determined empirically for each solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for a polar compound like this compound.[6][7] Solvents can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., DMSO, DMF), and nonpolar (e.g., hexane, toluene).

-

Molecular Size and Shape: The relatively large size of the hydrated nickel lactate complex may present steric hindrance, making it more difficult for solvent molecules to surround and solvate it compared to smaller molecules.[7]

-

Presence of Co-solvents: The addition of a co-solvent can dramatically alter the solubility of a solute. For instance, adding a small amount of water to an organic solvent can sometimes increase the solubility of a polar, hydrated salt.[11]

-

pH (in aqueous or protic systems): While the focus here is on organic solvents, if the solvent is protic or contains acidic or basic impurities, the pH can influence the protonation state of the lactate ligand, which could affect solubility.

Inferred Qualitative Solubility Profile

Based on the principles outlined above and by analogy with similar compounds like nickel(II) acetate[6][12][13], the following qualitative solubility profile for this compound in common organic solvents can be inferred:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble to Sparingly Soluble | Polar and capable of hydrogen bonding. Nickel acetate is soluble in methanol.[12] |

| Ethanol | Polar Protic | Slightly Soluble to Sparingly Soluble | Less polar than methanol, may be a less effective solvent. |

| Isopropanol | Polar Protic | Sparingly Soluble to Insoluble | Lower polarity and greater steric hindrance than methanol or ethanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | Highly polar solvent, often effective for dissolving metal-organic compounds.[14] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Another highly polar aprotic solvent. |

| Acetone | Polar Aprotic | Slightly Soluble to Sparingly Soluble | Moderately polar, but less effective at solvating ionic species than DMSO or DMF. |

| Acetonitrile | Polar Aprotic | Slightly Soluble to Sparingly Soluble | Polar, but may not be as effective as other polar aprotic solvents. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Insoluble | Lower polarity, not expected to be a good solvent. |

| Ethyl Acetate | Moderately Polar Aprotic | Insoluble | Lower polarity, not expected to be a good solvent. |

| Dichloromethane | Nonpolar Aprotic | Insoluble | Nonpolar, will not effectively solvate the polar solute. |

| Toluene | Nonpolar Aprotic | Insoluble | Nonpolar, will not effectively solvate the polar solute. |

| Hexane | Nonpolar Aprotic | Insoluble | Nonpolar, will not effectively solvate the polar solute. |

Disclaimer: This table represents an educated prediction based on chemical principles. Experimental verification is essential.

Experimental Determination of Solubility: Protocols and Workflows

Accurate determination of solubility requires rigorous experimental methodology. The following section details standard protocols for measuring both equilibrium and kinetic solubility.

Equilibrium Solubility Determination

This method determines the thermodynamic equilibrium solubility, which is the maximum amount of solute that can dissolve in a solvent at a given temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is highly recommended.

-

Quantification: Quantify the concentration of this compound in the filtered supernatant. Common analytical techniques include:

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS): To determine the nickel concentration.

-

High-Performance Liquid Chromatography (HPLC): To quantify the lactate anion.

-

UV-Vis Spectroscopy: If the nickel lactate complex has a characteristic absorbance.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid. This is less accurate due to the potential for co-precipitation of impurities.

-

-

Calculation: Calculate the solubility in units of mg/mL, g/L, or mol/L.

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

This method measures the concentration at which a compound precipitates from a solution upon the addition of an anti-solvent or a change in conditions. It is often used in high-throughput screening environments.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent (e.g., DMSO).

-

Titration: In a multi-well plate, add increasing volumes of the stock solution to a fixed volume of the test solvent (the "anti-solvent").

-

Precipitation Detection: Monitor the wells for the first sign of precipitation. This can be done visually or, more accurately, using a nephelometer or a plate reader that measures light scattering.

-

Calculation: The concentration in the well where precipitation is first observed is the kinetic solubility.

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely.

-

Tables: Use tables to present quantitative solubility data for different solvents at specified temperatures.

-

Graphs: Plot solubility as a function of temperature to visualize trends. For co-solvent systems, a ternary phase diagram can be illustrative.

-

Interpretation: When interpreting the data, consider the correlation between the observed solubility and the physicochemical properties of the solvents (e.g., polarity, hydrogen bonding capacity, HSP). This will provide a deeper understanding of the dissolution mechanism and aid in the selection of optimal solvent systems for specific applications.

Conclusion

While a comprehensive, publicly available database on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides the necessary theoretical framework and practical methodologies for researchers to address this knowledge gap. By understanding the key physicochemical properties of the compound and applying the robust experimental protocols detailed herein, scientists can confidently determine its solubility profile. This will enable the rational design of experiments and processes, ultimately accelerating research and development in the many fields where this versatile compound finds application.

References

- Vertex AI Search. (n.d.). Nickel(II) acetate - Solubility of Things. Retrieved February 5, 2026.

- Chem-Impex. (n.d.). Nickel(II)

- ResearchGate. (2025). Determination and Correlation of Solubility Data and Dissolution Thermodynamic Data of L‑Lactide in Different Pure Solvents. Retrieved February 5, 2026.

- ResearchGate. (2016). Solubilities of metal-organic compounds?. Retrieved February 5, 2026.

- Wikipedia. (n.d.). Nickel(II)

- ScienceDirect. (2025). Solubility of high-value compounds in ethyl lactate: Measurements and modeling. Retrieved February 5, 2026.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved February 5, 2026.

- AAT Bioquest. (2022). What factors affect solubility?. Retrieved February 5, 2026.

- LiMac Science. (n.d.). Nickel(II) Acetate tetrahydrate, min 99%. Retrieved February 5, 2026.

- Wikipedia. (n.d.). Nickel organic acid salts. Retrieved February 5, 2026.

- National Center for Biotechnology Information. (n.d.). Oxidative Dissolution of Metals in Organic Solvents. Retrieved February 5, 2026.

- Gelest, Inc. (2016). NICKEL(II)

- National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 5, 2026.

- National Center for Biotechnology Information. (n.d.). Nickel lactate. PubChem. Retrieved February 5, 2026.

- National Center for Biotechnology Information. (2017). Nickel pincer model of the active site of lactate racemase involves ligand participation in hydride transfer. Retrieved February 5, 2026.

- Hansen Solubility. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved February 5, 2026.

- ResearchGate. (2025). Measurement and Correlation of Solubility of Calcium-L-lactate Pentahydrate in Ethanol plus Water and Acetone plus Water Systems. Retrieved February 5, 2026.

- ResearchGate. (2017). What is the best experimental device to check solubility of metal complexes in organic solvent?. Retrieved February 5, 2026.

- MDPI. (n.d.).

- Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved February 5, 2026.

- Scientific.net. (n.d.).

- Royal Society of Chemistry. (n.d.). Screening of metal complexes and organic solvents using the COSMOSAC-LANL model to enhance the energy density in a non-aqueous redox flow cell: an insight into the solubility. Retrieved February 5, 2026.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved February 5, 2026.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Nickel organic acid salts - Wikipedia [en.wikipedia.org]

- 3. Nickel pincer model of the active site of lactate racemase involves ligand participation in hydride transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrothermal Conversion of Glucose into Lactic Acid with Nickel as a Catalyst | Scientific.Net [scientific.net]

- 5. This compound | C3H5NiO3- | CID 44135663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nickel(II) acetate - Wikipedia [en.wikipedia.org]

- 13. gelest.com [gelest.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of Nickel Lactate Tetrahydrate

Abstract

This technical guide provides a comprehensive exploration of the coordination chemistry of nickel(II) lactate tetrahydrate, Ni(C₃H₅O₃)₂·4H₂O. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the synthesis, structural analysis, physicochemical properties, and applications of nickel lactate-based coordination compounds. By integrating fundamental principles with field-proven insights, this guide elucidates the causal relationships behind experimental design and characterization, establishing a self-validating framework for the study of these versatile complexes. Emphasis is placed on the multifaceted role of the lactate ligand, the influence of coordinated water, and the potential for creating novel materials through ligand substitution and thermal decomposition.

Introduction: The Significance of Nickel(II) and α-Hydroxycarboxylates in Coordination Chemistry

Nickel(II), with its [Ar]3d⁸ electron configuration, is a cornerstone of transition metal coordination chemistry, exhibiting a remarkable diversity of coordination numbers (typically 4, 5, and 6) and geometries, including octahedral, tetrahedral, and square planar.[1] This versatility allows for the fine-tuning of the electronic, magnetic, and catalytic properties of its complexes.[1] The choice of ligand is paramount in dictating these properties.

Lactic acid (2-hydroxypropanoic acid), a chiral α-hydroxycarboxylic acid, presents a particularly interesting case as a ligand. Its structure incorporates both a carboxylate group and a hydroxyl group, providing multiple potential coordination sites. This dual-functionality enables the lactate anion to act as a versatile chelating and/or bridging ligand, leading to the formation of mononuclear, binuclear, and polynuclear complexes with intricate supramolecular architectures. The coordination behavior of α-hydroxycarboxylates has been extensively studied, particularly with rare-earth elements, where they are known to form stable five-membered chelate rings and exhibit chelating-bridging modes that link adjacent metal centers.[2]

Nickel lactate tetrahydrate serves as a fundamental starting material for accessing a wide array of coordination compounds. The four water molecules in its structure are relatively labile and can be substituted by other ligands, opening pathways to new molecular structures with tailored properties. Understanding the fundamental coordination chemistry of this hydrated salt is crucial for its strategic application as a precursor in the synthesis of advanced materials, catalysts, and biologically relevant molecules.

Synthesis of Nickel Lactate Coordination Compounds

The synthesis of nickel(II) lactate coordination compounds typically begins with nickel lactate itself or is generated in situ from a simple nickel(II) salt and lactic acid. The general principle involves the reaction of a nickel(II) source with lactic acid, followed by the introduction of auxiliary ligands if mixed-ligand complexes are desired.

Causality in Precursor Selection and Reaction Conditions

The choice of nickel precursor is critical and influences the reaction pathway and purity of the final product.

-

Nickel(II) Carbonate (NiCO₃): This is an ideal starting material for the synthesis of the parent nickel lactate solution. Its reaction with lactic acid is an acid-base neutralization that produces nickel lactate, water, and carbon dioxide gas. The evolution of CO₂ drives the reaction to completion, and the byproducts (H₂O and CO₂) are benign and easily removed. This method avoids the introduction of potentially coordinating counter-ions like chloride or sulfate.

-

Nickel(II) Chloride (NiCl₂·6H₂O) or Sulfate (NiSO₄·6H₂O): While readily available, these salts introduce counter-ions (Cl⁻ or SO₄²⁻) that can compete with the lactate and auxiliary ligands for coordination sites on the Ni(II) center. This can lead to the formation of undesired side products or the incorporation of the anion into the final complex.

-

Control of pH: The pH of the reaction medium is crucial. Lactic acid is a weak acid (pKa ≈ 3.86), and its deprotonation to the coordinating lactate anion is favored under neutral to slightly basic conditions. The addition of a mild base (e.g., sodium hydroxide, ammonia, or an organic amine) is often necessary to facilitate the formation of the desired complex.

General Synthetic Workflow

The synthesis of nickel lactate complexes can be systematically approached through a logical workflow. The following diagram illustrates the key decision points and processes involved in synthesizing both the parent hydrate and a mixed-ligand complex.

Caption: General workflow for the synthesis of this compound and its mixed-ligand complexes.

Experimental Protocol: Synthesis of a Mixed-Ligand Nickel(II) Lactate-Pyridine Complex

This protocol describes a representative synthesis of a mixed-ligand complex, adapting established methods for Ni(II)-pyridine complexes.[3] This system is self-validating as the formation of the complex can be confirmed by a distinct color change and verified through spectroscopic analysis.

-

Preparation of Nickel(II) Lactate Solution:

-

To a 100 mL round-bottom flask, add 1.19 g (0.01 mol) of nickel(II) carbonate.

-

Slowly add a solution of 1.80 g (0.02 mol) of lactic acid in 30 mL of deionized water while stirring. Effervescence (CO₂) will be observed.

-

Gently heat the mixture to ~60 °C and stir until the effervescence ceases and a clear, green solution is obtained. This indicates the complete reaction to form aqueous nickel(II) lactate.

-

Filter the warm solution to remove any unreacted nickel carbonate.

-

-

Formation of the Mixed-Ligand Complex:

-

To the clear green filtrate, add 1.58 g (0.02 mol) of pyridine dropwise while stirring.

-

A color change from light green to blue or dark green is indicative of pyridine coordinating to the nickel(II) center.[3]

-

Continue stirring the solution at room temperature for 1 hour to ensure complete complex formation.

-

-

Crystallization and Isolation:

-

Transfer the solution to a beaker and allow for slow evaporation at room temperature in a fume hood.

-

After 24-48 hours, colored crystals of the mixed-ligand complex should form.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol to remove any unreacted pyridine, and dry in vacuo.

-

Structural and Coordination Analysis

Coordination Geometry of Nickel(II)

In its hydrated carboxylate complexes, Ni(II) overwhelmingly favors a six-coordinate, pseudo-octahedral geometry.[4] In the inferred structure of Ni(C₃H₅O₃)₂·4H₂O, the central nickel ion is coordinated by the oxygen atoms from two lactate ligands and four water molecules. Based on the structure of nickel acetate tetrahydrate, it is highly probable that the two lactate ligands coordinate in a monodentate fashion, with the four water molecules occupying the remaining sites in the equatorial plane.[4]

Upon formation of mixed-ligand complexes, the coordinated water molecules are typically displaced. For example, in a pyridine complex, two water molecules might be replaced by two pyridine ligands, resulting in a [Ni(Lact)₂(Py)₂(H₂O)₂] or [Ni(Lact)₂(Py)₄] complex, maintaining the octahedral geometry.

Versatility of the Lactate Ligand

The lactate anion is a highly versatile ligand due to the presence of both carboxylate and α-hydroxyl groups. This allows for several coordination modes, which dictates the resulting molecular and supramolecular structure.

Caption: Common coordination modes of the lactate ligand with metal centers.

-

A) Monodentate: The lactate coordinates through only one of the carboxylate oxygen atoms. This is common in highly hydrated simple salts like nickel acetate tetrahydrate.[4]

-

B) Bidentate Chelate: The ligand forms a stable five-membered ring by coordinating through one carboxylate oxygen and the α-hydroxyl oxygen. This is a very common mode for α-hydroxycarboxylates.[2]

-

C) Chelating and Bridging: The ligand chelates to one metal center (as in B) and simultaneously uses its second carboxylate oxygen to bridge to an adjacent metal center. This mode is crucial in the formation of polynuclear structures.[2]

The specific coordination mode adopted is a delicate balance of factors including the steric bulk of other ligands, the solvent system, and the preferred coordination number of the metal ion.

Key Structural Data (Analogous and Reported)

While specific crystallographic data for Ni(C₃H₅O₃)₂·4H₂O is elusive, we can compile representative data from analogous Ni(II) carboxylate and lactate complexes to provide expected bond lengths and geometries.

| Parameter | Nickel Acetate Tetrahydrate[4] | Nickel-Citrate Complex[5] | Polynuclear Ni-Lactate[2] | Expected for Ni-Lactate |

| Coordination Geometry | Octahedral | Distorted Octahedral | Octahedral | Octahedral |

| Ni-O (carboxylate) Å | ~2.06 Å | 2.03 - 2.08 Å | (not specified) | ~2.05 - 2.10 Å |

| Ni-O (water) Å | ~2.09 Å | 2.08 - 2.11 Å | (not specified) | ~2.08 - 2.12 Å |

| Ni-O (hydroxyl) Å | N/A | ~2.05 Å | (not specified) | ~2.04 - 2.08 Å |

Data for Nickel Acetate Tetrahydrate and Nickel-Citrate Complex are used as proxies to estimate the expected bond lengths in a simple nickel lactate complex.

Physicochemical Characterization

A multi-technique approach is essential for the comprehensive characterization of nickel lactate coordination compounds, providing insights into their structure, bonding, and stability.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination environment of the lactate ligand. The key vibrational bands of interest are the carboxylate (COO⁻) stretches.

-

Asymmetric Stretch (νₐₛ(COO⁻)): Typically appears in the range of 1580-1620 cm⁻¹.

-

Symmetric Stretch (νₛ(COO⁻)): Typically appears in the range of 1380-1420 cm⁻¹.

The separation between these two wavenumbers (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate coordination mode. For unidentate coordination, as seen in some layered nickel hydroxide acetates, Δν is typically large (~220 cm⁻¹).[6] For bidentate chelating or bridging modes, this separation is generally smaller. The broad O-H stretching band, typically above 3200 cm⁻¹, confirms the presence of coordinated water or hydroxyl groups. A peak corresponding to the Ni-O stretching vibration is expected in the far-IR region, often below 400 cm⁻¹.[7]

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a Ni(II) complex is characteristic of its coordination geometry. For octahedral Ni(II) (d⁸) complexes, three spin-allowed d-d transitions are typically observed:

-

³A₂g → ³T₂g (ν₁)

-

³A₂g → ³T₁g(F) (ν₂)

-

³A₂g → ³T₁g(P) (ν₃)

These transitions give high-spin octahedral Ni(II) complexes their characteristic green or blue color. For this compound in aqueous solution, these bands are expected in the visible and near-IR regions. The introduction of different ligands (like pyridine) will shift the position of these bands (λₘₐₓ) due to changes in the ligand field strength, providing direct evidence of a change in the coordination sphere.[8]

| Technique | Region/Parameter | Interpretation |

| FTIR | 3200-3500 cm⁻¹ | Broad O-H stretch of coordinated H₂O and lactate -OH group. |

| 1580-1620 cm⁻¹ | Asymmetric COO⁻ stretch (νₐₛ). | |

| 1380-1420 cm⁻¹ | Symmetric COO⁻ stretch (νₛ). | |

| Δν = (νₐₛ - νₛ) | Diagnostic of carboxylate coordination mode (unidentate vs. bidentate/bridging). | |

| UV-Vis | λₘₐₓ (3 bands) | Corresponds to the three spin-allowed d-d transitions for octahedral Ni(II). Positions are sensitive to ligand field strength. |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for evaluating the thermal stability of hydrated complexes and understanding their decomposition pathways. The thermal decomposition of this compound is expected to occur in distinct stages.

Caption: Postulated multi-stage thermal decomposition pathway for this compound.

-

Dehydration: The process begins with the loss of the four water molecules. This often occurs in multiple, overlapping steps, as seen in the thermal decomposition of NiSO₄·6H₂O and NiCl₂·6H₂O.[9] For nickel acetate tetrahydrate, dehydration commences around 80-118 °C.[10][11] A similar range is expected for this compound, likely concluding below 200 °C. Each dehydration step corresponds to a distinct mass loss in the TGA curve and an endothermic peak in the DSC curve.

-

Decomposition of Anhydrous Lactate: Following complete dehydration, the anhydrous nickel lactate remains stable until its decomposition temperature. It has been reported that the decomposition of nickel lactate occurs in the range of 238-250 °C.[12] This process is complex and involves the breakdown of the lactate ligands.

-

Final Product Formation: The decomposition of the organic ligand leads to the formation of gaseous products (e.g., CO₂, H₂O, and potentially others like acrylic acid via cis-elimination) and a solid residue.[6] In an air or oxygen atmosphere, the final product is typically nickel(II) oxide (NiO). Under an inert atmosphere, a mixture of NiO and metallic nickel, or even nickel carbide (Ni₃C), may be formed, as observed in the decomposition of nickel acetate.[11]

This controlled thermal decomposition is a key route for synthesizing nickel-based nanomaterials, where the precursor's structure can influence the morphology and properties of the final oxide or metallic product.

Applications in Catalysis and Materials Science

The coordination chemistry of nickel lactate is not merely of academic interest; it is directly relevant to the development of functional materials.

Precursors for Catalysts

Nickel lactate is an excellent precursor for the synthesis of nickel-based catalysts. Its controlled thermal decomposition, as described above, can yield high-surface-area NiO or Ni nanoparticles. These materials are active catalysts for a range of reactions.

-

Oxygen Evolution Reaction (OER): Nickel-based materials are among the most efficient non-precious metal catalysts for the OER, a critical reaction in water splitting for hydrogen production. Materials derived from nickel lactate precursors have been shown to be effective electrocatalysts for OER.[13] The lactate ligand can be pyrolyzed to create a carbonaceous support structure that enhances the dispersion and stability of the active nickel species.

-

Hydrogenation and C-C Coupling: Nickel catalysts are widely used in organic synthesis for reactions like hydrogenation, cross-coupling, and oligomerization.[14][15] Using nickel lactate as a precursor allows for the synthesis of supported or unsupported nickel catalysts where the decomposition conditions can be tuned to control particle size and catalytic activity.

Bioinorganic Chemistry and Drug Development

While the simple coordination complexes are of primary interest here, the role of nickel and lactate in biological systems is noteworthy. The enzyme lactate racemase utilizes a unique nickel-pincer nucleotide (NPN) cofactor to interconvert D- and L-lactic acid.[8] This complex bioinorganic system, which involves a nickel-carbon bond, highlights the sophisticated roles nickel can play in biological catalysis.[8] Furthermore, understanding the coordination of nickel with biologically relevant ligands like lactate is important in toxicology and the design of potential therapeutic agents.

Conclusion

The coordination chemistry of this compound is rich and multifaceted, governed by the versatile nature of both the nickel(II) ion and the lactate ligand. While favoring a pseudo-octahedral geometry, the specific structure and resulting properties of its complexes are highly dependent on the coordination mode of the lactate anion and the presence of auxiliary ligands. Through systematic synthesis and comprehensive characterization using spectroscopic and thermal analysis techniques, a deep understanding of these compounds can be achieved. This knowledge is not only fundamental but also directly applicable to the rational design of advanced materials, particularly catalysts for energy conversion and organic synthesis. The use of nickel lactate as a precursor offers a controllable and efficient route to functional nickel-based nanomaterials, ensuring its continued relevance in both academic research and industrial applications.

References

-

Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. (2022). GSC Biological and Pharmaceutical Sciences, 21(2), 143-149. Available from: [Link]

-

Nickel(II) acetate. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

-

Diverse Coordination Chemistry of the Whole Series Rare-Earth L-Lactates: Synthetic Features, Crystal Structure, and Application in Chemical Solution Deposition of Ln2O3 Thin Films. (2020). Molecules, 25(23), 5585. Available from: [Link]

-

Chelation of nickel(II) by citrate. The crystal structure of a nickel–citrate complex, K2[Ni(C6H5O7)(H2O)2]2·4H2O. (1975). Journal of the Chemical Society, Dalton Transactions, (15), 1426-1429. Available from: [Link]

-

Thermal decomposition of nickel acetate tetrahydrate: An integrated study by TGA, QMS and XPS techniques. (2007). Journal of Molecular Catalysis A: Chemical, 261(2), 232-241. Available from: [Link]

-

FTIR spectra of Ni(II)-complex (a) and β-Ni(OH)2 (b). (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Mixed ligand complexes of nickel (ii): Synthesis and bio medicinal studies. (2022). ResearchGate. Available from: [Link]

-

The OER polarization curves of catalysts prepared from nickel nitrate and lactate. (2023). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Synthesis and characterization of tetrapodal nickel complexes with adaptable ligand binding geometries. (2024). Dalton Transactions. Available from: [Link]

-

FTIR spectra of Ni(II) complexes 1 (left) and 2 (right). (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Thermogravimetric analysis of nickel(II) acetate hydrate. (2020). Chemistry Stack Exchange. Available from: [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. Available from: [Link]

-

Ni-Based Catalysts: Synthesis and Applications Today. (2023). Catalysts, 13(6), 989. Available from: [Link]

-

The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. (2013). ResearchGate. Available from: [Link]

-

Thermal Decomposition of Nickel Salt Hydrates. (2022). International Journal of Thermophysics, 43(2), 32. Available from: [Link]

-

Synthetic advancements and catalytic applications of nickel nitride. (2021). Catalysis Science & Technology, 11(15), 5036-5047. Available from: [Link]

-

Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry, 61(34), 13425–13438. Available from: [Link]

-

Study of the spectrophotometric determination of Nickel II ion by Michler’sthioketon Reagent. (2021). Systematic Reviews in Pharmacy, 12(2), 336-345. Available from: [Link]

-

Nickel(II) Acetate Tetrahydrate. (n.d.). American Elements. Retrieved February 5, 2026, from [Link]

-

The nickel-pincer coenzyme of lactate racemase: A case study of uncovering cofactor structure and biosynthesis. (2021). Methods in Enzymology, 662, 335-373. Available from: [Link]

-

FTIR spectra of (a) LHS-Ni-Ac and (b) LHS-Ni-NO 3. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Non-isothermal decomposition of nickel acetate tetrahydrate. (1990). Journal of Analytical and Applied Pyrolysis, 17(4), 309-322. Available from: [Link]

-

Ni-Containing Catalysts. (2021). Catalysts, 11(5), 645. Available from: [Link]

Sources

- 1. Structures, Photophysical Properties, and Growth Patterns of Methylurea Coordinated Ni(II) and Mn(II) Complexes | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]

- 4. Nickel(II) acetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The nickel-pincer coenzyme of lactate racemase: A case study of uncovering cofactor structure and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: The Hygroscopic Nature of Nickel(II) Lactate Tetrahydrate

The following technical guide details the hygroscopic nature of nickel(II) lactate tetrahydrate, designed for researchers and drug development professionals.

Executive Summary

Nickel(II) lactate tetrahydrate (

Physicochemical Profile & Structural Basis[1][2][3]

To control hygroscopicity, one must first understand the material's coordination geometry. Nickel lactate tetrahydrate does not merely "hold" water on its surface; the water molecules are integral to its crystal lattice.

Chemical Identity

| Property | Specification |

| IUPAC Name | Nickel(II) 2-hydroxypropanoate tetrahydrate |

| Formula | |

| Molar Mass | 308.91 g/mol |

| Appearance | Green crystalline powder |

| Solubility | High in water; moderate in lower alcohols (methanol/ethanol) |

| CAS Number | 59836-85-0 (Tetrahydrate specific) |

The Coordination Mechanism

In the solid state, the

-

Structural Water: A portion of the four water molecules are directly coordinated to the metal center (filling the coordination sphere), while others are held in the outer sphere via hydrogen bonding to the lactate hydroxyls and carboxylates.

-

Hygroscopic Driver: The outer-sphere waters are labile. When ambient humidity drops, the lattice loses these waters (efflorescence), changing the molar mass. Conversely, high humidity promotes the adsorption of adventitious water into the lattice voids or surface layers (deliquescence), shifting the effective molecular weight and ruining stoichiometric calculations.

Characterization Protocols: Quantifying Hygroscopicity

Relying on the theoretical molecular weight (308.91 g/mol ) without verification is a primary source of error in synthesis. The following workflows validate the hydration state.

Dynamic Vapor Sorption (DVS) Analysis

Objective: Determine the critical relative humidity (CRH) and sorption isotherms.

Protocol:

-

Tare: Load ~10 mg of sample into the DVS microbalance pan.

-

Drying Phase: Purge with dry

(0% RH) at 25°C until mass equilibrium ( -

Sorption Cycle: Stepwise increase RH from 0% to 90% in 10% increments. Hold at each step until equilibrium.

-

Desorption Cycle: Reverse the steps from 90% to 0% RH.

-

Analysis: Plot Mass Change (%) vs. RH. Hysteresis between sorption and desorption indicates channel hydrate formation or structural rearrangement.

Thermal Decomposition Workflow (TGA)

Objective: Differentiate between surface moisture (adsorbed) and crystal water (coordinated).

Experimental Logic:

-

Step 1 (Ambient - 120°C): Loss of surface water and outer-sphere lattice water.

-

Step 2 (120°C - 250°C): Loss of inner-sphere coordinated water (dehydration completion).

-

Step 3 (>250°C): Decomposition of the lactate ligand to Nickel Oxide (NiO).

Figure 1: Thermal decomposition pathway of this compound, distinguishing dehydration events from ligand degradation.

Handling & Storage Directives

To maintain scientific integrity, the material must be handled as a "living" crystal that responds to its environment.

Storage Hierarchy

-

Primary: Store in a desiccator charged with active silica gel or

. -

Secondary: For long-term storage, seal under Argon in a glovebox.

-

Container: Amber glass with a PTFE-lined cap. Avoid polyethylene (PE) bags as they are permeable to water vapor over time.

Weighing Protocol (Self-Validating)

Do not weigh this compound on an open bench for critical stoichiometry.

-

Equilibration: If the bottle has been cold, allow it to reach room temperature before opening to prevent condensation.

-

Rapid Transfer: Weigh into a tared vessel and immediately cap.

-

Correction Factor: Perform a simultaneous Loss on Drying (LOD) test on a satellite sample.

-

Calculation:

-

Synthesis Implications: The Stoichiometry Trap

In drug development or catalysis, an error in the metal precursor mass propagates through the entire synthesis.

If the material has absorbed 2% excess moisture (common in humid labs), a 1.000 g measurement actually contains only 0.980 g of the tetrahydrate.

-

Result: The reaction will be nickel-deficient .

-

Correction: Always standardize the nickel content via EDTA titration or ICP-OES before using a new batch for critical GMP synthesis.

Synthesis of the Precursor

If commercial purity is in doubt, synthesize fresh material:

-

Reactants: Nickel(II) Carbonate (

) + L-Lactic Acid (excess). -

Reaction:

. -

Crystallization: Evaporate gently. Recrystallize from water/ethanol to ensure the tetrahydrate phase.

-

Drying: Dry at ambient temperature in a vacuum desiccator. Do not heat above 60°C during drying, or you will strip the crystal water and form a lower hydrate.

Figure 2: Synthesis and isolation workflow, highlighting the risk of thermal dehydration during the drying step.

References

Methodological & Application

"nickel lactate tetrahydrate as a precursor for nickel oxide nanoparticles"

Application Note: AN-NiO-LAC-01

Protocol & Application Guide for Advanced Materials Research

Executive Summary

This guide details the synthesis of high-purity Nickel Oxide (NiO) nanoparticles using Nickel(II) Lactate Tetrahydrate (

Target Audience: Materials Scientists, Battery Electrode Developers, and Biosensor Engineers.

Precursor Chemistry & Advantage

The choice of precursor dictates the morphological outcome of the nanoparticle. Nickel lactate tetrahydrate provides a unique balance of solubility and thermal stability.

| Feature | Nickel Nitrate ( | Nickel Chloride ( | Nickel Lactate ( |

| Decomposition Byproducts | Toxic | Corrosive | |

| Gelation Capability | Poor (requires citric acid) | Poor | Excellent (Self-gelling) |

| Agglomeration Risk | High (sintering prone) | High | Low (Steric hindrance) |

| Primary Utility | Bulk Ceramics | Electroplating | Nanoparticles/Catalysts |

The Chelation Effect:

The lactate anion (

Thermal Analysis & Mechanism

To validate the synthesis, one must understand the thermal events governing the precursor's degradation.[1] The decomposition occurs in three distinct stages (based on TGA profiles of analogous nickel carboxylates):

-

Dehydration (

): -

Ligand Decomposition (

): Breakdown of the organic lactate backbone. The carbonaceous material transiently prevents sintering. -

Oxide Crystallization (

):

Detailed Protocol: Sol-Gel Assisted Thermal Decomposition

Safety Note: Perform all calcination steps in a fume hood. While lactate byproducts are generally benign, CO concentrations can rise during incomplete combustion.

Materials Required

-

Nickel(II) Lactate Tetrahydrate (98%+ purity).

-

Solvent: Deionized Water (18.2 MΩ) or Ethanol/Water (1:1 mixture).

-

Apparatus: Magnetic stirrer, Alumina crucibles, Muffle furnace.

Step-by-Step Methodology

Step 1: Precursor Dissolution [2]

-

Weigh 3.09 g of this compound (approx. 10 mmol).

-

Dissolve in 50 mL of deionized water under constant stirring at room temperature.

-

Observation: The solution should be a clear, vibrant green. If turbidity exists, filter through a 0.2

syringe filter.

Step 2: Sol-Gel Transition (Optional but Recommended) To minimize particle size further, induce a gel state before calcination.

-

Heat the solution to 80°C on a hotplate.

-

Stir until the volume reduces to a viscous, gel-like syrup (approx. 5-10 mL).

-

Mechanism: As water evaporates, the lactate ligands bridge nickel centers, forming a supramolecular polymer.

Step 3: Drying (Xerogel Formation)

-

Transfer the viscous gel to an alumina crucible.

-

Dry in an oven at 120°C for 4 hours.

-

Result: A porous, green solid foam (xerogel).

Step 4: Calcination (The Critical Step)

-

Place the crucible in a muffle furnace.

-

Ramp Rate: 2°C/min (Slow ramp is crucial to prevent structural collapse).

-

Target Temperature: 450°C.

-

Dwell Time: 2 hours.

-

Cooling: Natural cooling to room temperature.

Step 5: Product Collection

-

The resulting powder will be black (characteristic of stoichiometric NiO).

-

Yield Check: From 3.09 g precursor, expect approx. 0.75 g of NiO.

Process Visualization (Workflow)

Figure 1: Flowchart of the sol-gel assisted thermal decomposition of nickel lactate.

Characterization & Validation

To ensure the protocol was successful, compare your results against these standard benchmarks:

-

XRD (X-Ray Diffraction):

-

Look for sharp peaks at

values of approx. 37.2°, 43.3°, and 62.9°. -

These correspond to the (111), (200), and (220) planes of face-centered cubic (FCC) NiO (Bunsenite phase).

-

Absence of peaks: Indicates amorphous material (calcination temp too low).

-

Extra peaks: Indicates metallic Ni impurities (insufficient oxygen flow) or

.

-

-

TEM (Transmission Electron Microscopy):

-

Expect spherical or quasi-spherical particles.

-

Size range: 10–30 nm.

-

Lattice fringes should be visible, confirming high crystallinity.

-

-

Visual Check:

-

Green: Unreacted precursor or Ni(OH)2.

-

Grey: Mixture of Ni and NiO.

-

Jet Black: Pure NiO.[3]

-

Applications

The NiO nanoparticles produced via this lactate route exhibit high specific surface area, making them ideal for:

-

Electrochemical Sensors:

-

Use Case: Non-enzymatic glucose sensing. The high surface area allows for enhanced oxidation of glucose at the Ni(III)/Ni(II) redox centers on the particle surface [1].

-

-

Supercapacitors:

-

NiO is a pseudocapacitive material. The mesoporous structure derived from the lactate decomposition allows for rapid electrolyte ion diffusion [2].

-

-

Photocatalysis:

-

Degradation of organic dyes (e.g., Methylene Blue) under UV irradiation due to the p-type semiconducting band gap (~3.6 eV) [3].

-

References

-

BenchChem. The Thermal Decomposition of Nickel Acetate Tetrahydrate: A Comprehensive Technical Guide. (Analogous carboxylate mechanism).

-

Beirut Arab University. Preparation, Characterization, and Application of Nickel Oxide Nanoparticles in Glucose and Lactose Biosensors. (2019).

-

MDPI. One Step Synthesis of NiO Nanoparticles via Solid-State Thermal Decomposition. (2025).[2][4][5][6][7][8][9]

-

ResearchGate. Thermal decomposition of nickel salt hydrates. (General thermodynamic data).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Nickel Lactate Tetrahydrate for Metal-Organic Framework (MOF) Synthesis

Introduction: The Strategic Advantage of Nickel Lactate Tetrahydrate in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Nickel-based MOFs, in particular, have garnered significant attention due to their unique electronic, catalytic, and redox properties, making them promising candidates for applications in energy storage, catalysis, and sensing.[2][3] The choice of the metal precursor is a critical parameter that dictates the physicochemical properties and ultimately the performance of the resulting MOF.

This document provides a comprehensive guide to the use of Nickel(II) Lactate Tetrahydrate (Ni(C₃H₅O₃)₂·4H₂O) as a precursor for the synthesis of nickel-based MOFs. While traditional precursors like nickel nitrate or nickel chloride are widely used, this compound offers distinct advantages. The lactate anion, being a bifunctional molecule (containing both carboxylate and hydroxyl groups), can potentially act as a modulating agent during MOF crystallization, influencing the nucleation and growth processes. Furthermore, its decomposition at relatively low temperatures (around 238-250 °C) can be beneficial in certain synthesis protocols.[4] The lactate moiety can also be sourced from sustainable routes, such as the depolymerization of polylactic acid (PLA), presenting an opportunity for upcycling waste materials into high-value MOFs.[5][6]

These application notes are designed for researchers, scientists, and drug development professionals interested in the rational design and synthesis of novel nickel-based MOFs with tailored properties.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to designing a successful synthesis protocol.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂NiO₆ · 4H₂O | [7] |

| Molecular Weight | 238.85 g/mol (anhydrous) | [7] |

| Appearance | Green crystalline powder | [3] |

| Thermal Decomposition | Decomposes around 238-250 °C | [4] |

The lactate ligand itself is a key component, with its metabolic roles as an energy source and a gluconeogenic precursor being well-established in biological systems.[8] This inherent biocompatibility of the lactate anion could be advantageous for applications in drug delivery and biomedicine.

Solvothermal Synthesis of a Hypothetical Ni-BDC MOF: A Step-by-Step Protocol

The following is a detailed protocol for the solvothermal synthesis of a nickel-based MOF using 1,4-benzenedicarboxylic acid (BDC) as the organic linker and this compound as the metal precursor. Solvothermal synthesis is a widely employed method for producing crystalline MOFs.[9][10]

Experimental Workflow Diagram

Caption: Coordination-driven self-assembly of the Ni-BDC MOF.

References

-

Nuhu, S., Mohammed, A. M., Musaa, M. Z., Aliyua, H., Abbab, H., Mukhtard, G., Ibrahim, A., Mansir, N., & Idrisa, M. B. (2025). Solvothermal Synthesis of Nickel-Based Metal-Organic Frameworks for Supercapacitor Application. Dutse Journal of Pure and Applied Sciences. [Link]

-

In this study, we synthesized binder-free thin films of the Nickel-Metal Organic Frameworks (Ni-MOFs) deposited on stainless steel substrate by using a simple solvothermal method. (2025). ResearchGate. [Link]

-

Nickel Metal-Organic Framework-Based Surfaces for Effective Supercapacitor Application. (2025). ResearchGate. [Link]

-

A novel electrochemical sensor based on nickel-metal organic framework for efficient electrocatalytic oxidation and rapid detection of lactate. (n.d.). ResearchGate. [Link]

-

Fabrication of Ni–MOF-derived composite material for efficient electrocatalytic OER. (2021). ResearchGate. [Link]

-

Solvothermal Synthesis of Nickel-Based Metal-Organic Framework (Ni-MOF) and its Derivative for Advanced Symmetric Supercapacitor. (n.d.). Nottingham ePrints. [Link]

-

Mechanochemical Synthesis of Nickel-Modified Metal–Organic Frameworks for Reduction Reactions. (2021). MDPI. [Link]

-

Nickel-based pillared MOFs for high-performance supercapacitors: Design, synthesis and stability study. (2016). ResearchGate. [Link]

-

A longitudinally expanded Ni-based metal–organic framework with enhanced double nickel cation catalysis reaction channels for a non-enzymatic sweat glucose biosensor. (2020). Journal of Materials Chemistry B. [Link]

-

Progress in Nickel MOF-Based Materials for Electrochemical Biosensor and Supercapacitor Applications. (2022). MDPI. [Link]

-

The Kinetics of Thermal Decomposition of Nickel Formate Dihydrate in Air. (2025). ResearchGate. [Link]

-

Kinetics and mechanism of complex formation of nickel(II) with tetra-N-alkylated cyclam in N,N-dimethylformamide (DMF): comparative study on the reactivity and solvent exchange of the species Ni(DMF)6(2+) and Ni(DMF)5Cl+. (1996). PubMed. [Link]

-

Potential Applications of Nickel-Based Metal-Organic Frameworks and their Derivatives. (2022). Scilit. [Link]

-

Facile synthesis of bimetallic metal-organic framework on nickel foam for a high performance non-enzymatic glucose sensor. (2025). ResearchGate. [Link]

-

Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB. [Link]

-

Nickel lactate. (n.d.). PubChem. [Link]

-

MOF-derived Ni@NC catalyst: synthesis, characterization, and application in one-pot hydrogenation and reductive amination. (2019). Catalysis Science & Technology. [Link]

-

Calcium l-Lactate Frameworks as Naturally Degradable Carriers for Pesticides. (2017). Journal of the American Chemical Society. [Link]

-

One-pot encapsulation of lactate dehydrogenase and Fe3O4 nanoparticles into a metal–organic framework: A novel magnetic recyclable biocatalyst for the synthesis of D-phenyllactic acid. (2022). Frontiers. [Link]

-

The Multiple Roles of Lactate in the Skeletal Muscle. (2024). PMC. [Link]

-

Synthesis of cobalt-, nickel-, copper-, and zinc-based, water-stable, pillared metal-organic frameworks. (2014). PubMed. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. Nickel organic acid salts - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Upcycling a plastic cup: one-pot synthesis of lactate containing metal organic frameworks from polylactic acid - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02861G [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Nickel lactate | C6H12NiO6 | CID 91886525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 10. B23643.22 [thermofisher.com]

Application Note: Nickel Lactate Tetrahydrate in Electroplating Bath Formulation

Executive Summary & Rationale

The electroplating industry is currently undergoing a paradigm shift driven by REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulations, specifically targeting the elimination of Boric Acid (

This guide details the formulation of a Boric-Acid-Free nickel plating bath using this compound. Unlike traditional methods that mix Nickel Sulfate with Lactic Acid, using the pre-synthesized tetrahydrate salt ensures precise stoichiometric control of the metal-ligand ratio, resulting in nanocrystalline deposits with reduced internal stress and enhanced corrosion resistance.

Scientific Mechanism: The "Dual-Function" Ligand

To understand why Nickel Lactate is effective, we must analyze the coordination chemistry at the cathode-electrolyte interface.

Chelation vs. Aquo Complexes

In a standard Watts bath, Nickel exists primarily as the hexa-aquo complex

This complexation shifts the reduction potential slightly more negative (cathodic), increasing the nucleation rate over the crystal growth rate. This is the primary mechanism for grain refinement .

The Buffering Mechanism

During electrodeposition, hydrogen evolution at the cathode consumes

-

Boric Acid: Buffers weakly via polyborate formation, effective only at the interface.

-

Lactate: With a

of ~3.86, lactate provides robust buffering capacity exactly within the optimal nickel plating range (pH 3.5 – 5.0), preventing hydroxide inclusion more effectively than boric acid.

Mechanism Diagram

The following diagram illustrates the transport and reduction pathway of the Nickel-Lactate complex.

Figure 1: Transport and reduction mechanism of Nickel Lactate, highlighting the buffering action preventing hydroxide precipitation.

Protocol: Bath Formulation & Setup[1][2]

Reagent Specifications

| Component | Chemical Formula | MW ( g/mol ) | Purity Req. | Function |

| This compound | 308.91 | >98% | Primary Metal Source & Buffer | |

| Nickel Chloride Hexahydrate | 237.69 | >99% | Anode Corrosion / Conductivity | |

| Sodium Sulfate | 142.04 | >99% | Supporting Electrolyte (Conductivity) | |

| Sodium Lauryl Sulfate (SLS) | 288.37 | USP | Wetting Agent (Anti-pitting) |

Formulation Steps (1 Liter Basis)

Target Chemistry:

-

Nickel Metal Concentration: ~20 g/L (Lower than Watts, but higher efficiency)

-

Chloride Concentration: ~10 g/L

-

pH: 4.2

Step-by-Step Procedure:

-

Heating: Fill a clean polypropylene tank with 600 mL of Deionized (DI) water. Heat to 50°C .

-

Primary Dissolution: Add 105 g of this compound. Stir magnetically until fully dissolved. The solution will turn a deep green.

-

Conductivity Adjustment: Add 30 g of Nickel Chloride Hexahydrate.

-

Why: Chloride is essential for dissolving nickel anodes. Without it, the anode will passivate.

-

-

Supporting Electrolyte: Add 40 g of Sodium Sulfate.

-

Why: Nickel Lactate alone has lower conductivity than Nickel Sulfate.

improves "throwing power" (distribution).

-

-

Wetting Agent: Add 0.2 g of Sodium Lauryl Sulfate (dissolve in warm water first to prevent clumping).

-

Volume Adjustment: Top up to 1000 mL with DI water.

-

pH Adjustment: Check pH. It should naturally fall near 4.0–4.5.

-

To lower pH: Add 10% Sulfuric Acid (

). -

To raise pH: Add Sodium Hydroxide (

) or Nickel Carbonate (

-

Experimental Workflow & Operating Parameters

Operating Window

| Parameter | Range | Optimal | Impact of Deviation |

| pH | 3.5 – 5.5 | 4.2 | <3.5: Low efficiency; >5.5: Precipitate risk |

| Temperature | 30 – 60°C | 45°C | <30°C: High stress; >60°C: Ligand breakdown |

| Current Density | 1 – 6 A/dm² | 3 A/dm² | High CD requires vigorous agitation |

| Anode | S-Rounds or Electrolytic Ni | Sulfur-Depolarized | Essential for dissolution in low-chloride baths |

| Agitation | Air or Mechanical | Mechanical | Air can oxidize lactate over long periods |

Plating Process Diagram

Figure 2: Standard operating procedure for Nickel Lactate electrodeposition.

Characterization & Validation

To validate the bath performance, the following tests are mandatory for any R&D protocol.

Hull Cell Test (Range Validation)

The Hull Cell creates a range of current densities across a single panel.

-

Setup: 267 mL Hull Cell, 2 Amps, 10 minutes, 45°C.

-

Analysis:

-

Left (High CD): Check for burning (dark/rough).[3] Lactate baths should resist burning better than Watts baths.

-

Middle (Medium CD): Should be semi-bright to bright.

-

Right (Low CD): Check for gray/dull finish (indicates metallic impurities).

-

Microstructure Analysis (XRD)

Nickel deposited from lactate baths typically exhibits a preferred orientation different from Watts nickel.

-

Expected Result: Broadening of the (111) and (200) peaks in X-Ray Diffraction patterns, indicating grain refinement (crystallite size <50 nm).

Internal Stress

Lactate acts as a stress reducer.

-

Method: Bent Strip Test or Spiral Contractometer.

-

Target: < 100 MPa (Tensile). Lower stress allows for thicker crack-free coatings.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Pitting (Pinholes) | Low wetting agent or H2 bubbles sticking | Add 0.1 g/L Sodium Lauryl Sulfate; Increase agitation. |

| Dark/Rough Deposit | pH too high (>5.5) or Metallic Contamination | Lower pH with H2SO4; Dummy plate at low current density. |

| Brittle Deposit | Organic breakdown products | Carbon treatment (filtration with activated charcoal). |

| Poor Anode Dissolution | Low Chloride content | Add Nickel Chloride ( |

References

-

Boric Acid Regulation: European Chemicals Agency (ECHA). Substance Information: Boric Acid.[4][3] Retrieved from [Link]

-

Lactate Mechanism: ResearchGate. Mechanism of Electrodeposition of Nickel from Lactate Bath. Retrieved from [Link]

-

Complexation Chemistry: Aalberts Surface Technologies. Boric acid-free nickel plating: Alternatives and Chemistry. Retrieved from [Link]

-

Nickel Lactate Properties: PubChem. This compound Compound Summary. Retrieved from [Link]

-

Electroplating Standards: Canadian Association for Surface Finishing. Nickel Electroplating Data & Watts Formulation. Retrieved from [Link]

Sources

Application Note: A Facile, Single-Step Solid-State Synthesis of Nickel Phosphide Nanocrystals from Nickel (II) Lactate

Abstract

This application note provides a detailed protocol for the synthesis of nickel phosphide (NiₓPᵧ) nanocrystals via a straightforward, scalable, and cost-effective solid-state thermal decomposition method. The protocol utilizes nickel (II) lactate as the nickel precursor and sodium hypophosphite as the phosphorus source. We delve into the underlying chemical transformations, offering insights into the rationale for precursor selection and the influence of key reaction parameters on the final product's phase and morphology. This guide is intended for researchers in materials science, catalysis, and energy storage, providing a self-validating framework for producing high-purity nickel phosphide materials for applications such as electrocatalysis in hydrogen and oxygen evolution reactions.[1][2][3]

Introduction and Scientific Rationale

Nickel phosphides have emerged as highly promising non-precious metal catalysts, demonstrating exceptional activity and stability in various electrochemical applications, including the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and as anode materials in lithium-ion batteries.[2][4][5][6] Their unique electronic structure, which is influenced by the phosphorus content, imparts them with metallic and covalent characteristics that are beneficial for electrocatalysis.[4][5]

Traditional synthesis routes often involve organometallic precursors in high-boiling point organic solvents, such as the trioctylphosphine (TOP) route, which can be expensive and environmentally taxing.[7][8] Solid-state synthesis offers a compelling alternative, characterized by simplicity, scalability, and reduced solvent waste.

Causality of Precursor Selection:

-

Nickel (II) Lactate (Ni(C₃H₅O₃)₂): The choice of nickel lactate is strategic. As a carboxylate salt, its thermal decomposition is predictable. In an inert atmosphere, it is designed to first decompose into a highly reactive, nano-sized nickel oxide (NiO) or directly to metallic nickel (Ni) intermediate. This in-situ formation of a reactive nickel species ensures a high degree of dispersion and intimate contact with the phosphorus source, facilitating a more uniform and complete phosphidation reaction.

-

Sodium Hypophosphite (NaH₂PO₂): This is a widely used and effective solid phosphorus source. Upon heating, sodium hypophosphite undergoes a disproportionation reaction to produce phosphine gas (PH₃) and various sodium phosphates.[9] The highly reducing phosphine gas is the primary agent for the phosphidation of the nickel intermediates.[9]

The overall reaction is a carefully controlled carbothermal reduction and phosphidation process, where the lactate anion can also contribute to the reducing atmosphere upon decomposition.

Experimental Protocol: Solid-State Synthesis of Ni₂P

This protocol is designed to yield the Ni₂P phase, which is frequently targeted for its high catalytic activity.[3][9][10] The phase of the final product (e.g., Ni₂P, Ni₁₂P₅, Ni₅P₄) can be tuned by adjusting the molar ratio of the precursors.[7][11][12]

Materials and Reagents

| Reagent | Formula | Purity | Supplier Example |

| Nickel (II) lactate hydrate | Ni(C₃H₅O₃)₂·xH₂O | ≥98% | Sigma-Aldrich |

| Sodium hypophosphite monohydrate | NaH₂PO₂·H₂O | ≥99% | Alfa Aesar |

| Ethanol | C₂H₅OH | Anhydrous | Fisher Scientific |

| Acetone | C₃H₆O | ACS Grade | VWR |

| Argon or Nitrogen Gas | Ar or N₂ | ≥99.998% | Local Supplier |

Equipment

-

Agate mortar and pestle

-

Tube furnace with programmable temperature controller

-

Quartz tube (appropriately sized for the furnace)

-

Ceramic combustion boats

-

Schlenk line or glovebox (optional, for handling air-sensitive products)

-

Centrifuge and tubes

-

Beakers and standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Precursor Preparation: Calculate the molar masses of your specific nickel lactate hydrate and sodium hypophosphite monohydrate. For the synthesis of the Ni₂P phase, a Ni:P molar ratio of 1:2 is recommended as a starting point.

-

Example Calculation: Weigh 1.0 mmol of Nickel (II) lactate hydrate and 2.0 mmol of sodium hypophosphite monohydrate.

-

-

Homogenization: Combine the weighed precursors in an agate mortar. Grind the powders together thoroughly for 15-20 minutes to ensure a homogenous mixture. The intimate contact between particles is critical for a complete solid-state reaction.

-

Loading the Furnace: Transfer the ground powder into a ceramic combustion boat and place it in the center of the quartz tube within the tube furnace.

-

Inert Atmosphere Purge: Seal the quartz tube and purge the system with high-purity argon or nitrogen gas for at least 30 minutes at a flow rate of ~100 sccm to remove all oxygen. Maintain a gentle positive flow of the inert gas throughout the heating and cooling process.

-

Thermal Treatment (Phosphidation):

-

Ramp the furnace temperature to 600 °C at a rate of 5 °C/min.

-

Hold the temperature at 600 °C for 2 hours. This temperature is sufficient to ensure the decomposition of the precursors and the subsequent phosphidation reaction.[13]

-

Expert Insight: The hold time and temperature are critical variables. Shorter times or lower temperatures may lead to the formation of nickel-rich phases like Ni₁₂P₅ or incomplete reactions resulting in metallic nickel impurities.[7][11]

-

-

Cooling and Collection: After the hold period, turn off the furnace and allow it to cool naturally to room temperature under the continuous inert gas flow.

-

Passivation and Washing (Optional but Recommended): Once at room temperature, the resulting black powder can be pyrophoric. To passivate the surface, slowly introduce air into the tube or transfer the product in an inert atmosphere. The collected powder can be washed with ethanol and acetone to remove any unreacted precursors or soluble phosphate byproducts, followed by centrifugation and drying under vacuum at 60 °C.

Workflow and Mechanistic Overview

The following diagram illustrates the key stages of the synthesis and characterization process.

Caption: A schematic overview of the synthesis protocol, from precursor mixing to final product validation, including the core chemical transformations.

Self-Validating System: Characterization and Expected Outcomes

To ensure the successful synthesis of the target nickel phosphide phase, the following characterization techniques are essential.

-

X-Ray Diffraction (XRD): This is the primary technique for phase identification. For Ni₂P, characteristic diffraction peaks should be observed corresponding to the hexagonal crystal structure (JCPDS card no. 03-065-2598). The absence of peaks for Ni, NiO, or other phosphide phases confirms the purity of the sample.[8]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques reveal the morphology, particle size, and degree of aggregation of the synthesized powder. Nanocrystalline structures are typically expected from this method.[6][11]

-

Energy-Dispersive X-ray Spectroscopy (EDX): Coupled with SEM/TEM, EDX confirms the presence of nickel and phosphorus and can provide an approximate elemental composition, verifying the successful phosphidation.[12]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to analyze the surface chemistry and oxidation states of Ni and P. It can confirm the formation of phosphidic bonds and detect the inevitable surface oxidation layer that forms upon exposure to air.[11][12]

Parameter Optimization and Influence

The versatility of this method allows for tuning the final product by adjusting key parameters. The following table summarizes their expected influence, providing a logical framework for experimental design.